3-Pentyl acetate

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 11767. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

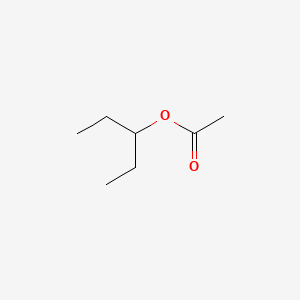

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

pentan-3-yl acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14O2/c1-4-7(5-2)9-6(3)8/h7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PBKYSIMDORTIEU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)OC(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H14O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20211030 | |

| Record name | 3-Pentanol, acetate (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

130.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

See also N-AMYL ACETATE | |

| Record name | 3-PENTYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/448 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Flash Point |

33.4 °C | |

| Record name | 3-PENTYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/448 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Density |

0.879 | |

| Record name | 3-PENTYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/448 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Vapor Pressure |

7.85 mmHg | |

| Record name | 3-PENTYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/448 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

CAS No. |

620-11-1 | |

| Record name | 3-Pentanol, 3-acetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=620-11-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pentyl acetate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000620111 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Pentyl acetate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=11767 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Pentanol, acetate (8CI)(9CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20211030 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Pentyl acetate | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UX93PE6EJ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3-PENTYL ACETATE | |

| Source | Occupational Safety and Health Administration (OSHA) | |

| URL | https://www.osha.gov/chemicaldata/448 | |

| Description | The OSHA Occupational Chemical Database contains over 800 entries with information such as physical properties, exposure guidelines, etc. | |

| Explanation | Materials created by the federal government are generally part of the public domain and may be used, reproduced and distributed without permission. Therefore, content on this website which is in the public domain may be used without the prior permission of the U.S. Department of Labor (DOL). Warning: Some content - including both images and text - may be the copyrighted property of others and used by the DOL under a license. | |

Foundational & Exploratory

3-Pentyl acetate CAS number 620-11-1

An In-depth Technical Guide to 3-Pentyl Acetate (B1210297) (CAS 620-11-1)

Abstract

This technical guide provides a comprehensive overview of 3-pentyl acetate (CAS: 620-11-1), an organic compound of interest to researchers, scientists, and professionals in drug development. The document details its chemical and physical properties, spectroscopic data, synthesis methodologies, and analytical protocols. Applications, particularly within the pharmaceutical and chemical industries, are discussed, alongside essential safety and toxicological information. All quantitative data is presented in structured tables, and key experimental workflows are visualized using diagrams to ensure clarity and ease of use for the technical audience.

Chemical and Physical Properties

This compound, also known as pentan-3-yl acetate or 1-ethylpropyl acetate, is an organic ester with a characteristic fruity odor.[1][2] It is a colorless to yellow, watery liquid.[1] As an isomer of amyl acetate, it is highly flammable.[1][3] Its properties make it a versatile solvent and intermediate in various chemical processes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

|---|---|---|

| CAS Number | 620-11-1 | [1][2][4] |

| Molecular Formula | C₇H₁₄O₂ | [1][2][4] |

| Molecular Weight | 130.18 g/mol | [1][4] |

| IUPAC Name | pentan-3-yl acetate | [4] |

| Synonyms | 3-amyl acetate, Acetic acid 1-ethylpropyl ester, Diethylcarbinol acetate | [1][2] |

| Appearance | Colorless to yellow, watery liquid | [1][3] |

| Melting Point | -74.65°C (estimate) | [1][5] |

| Boiling Point | 133.85°C | [1] |

| Flash Point | 33.4°C | [1][2][4] |

| Density | 0.8712 g/cm³ | [1] |

| Vapor Pressure | 7.85 mmHg at 25°C | [1][2][4] |

| Refractive Index | 1.3960 | [1][5] |

| XLogP3 | 2.2 | [4][5] |

| Water Solubility | 10 g/L (20 °C) (for n-pentyl acetate) |[6] |

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound. Key spectral information from various databases is summarized below.

Table 2: Spectroscopic Data for this compound

| Technique | Data Highlights | Source |

|---|---|---|

| ¹³C NMR | Instrument: Varian CFT-20 | [4] |

| GC-MS | NIST Number: 417537; Top m/z peaks: 43, 101, 70 | [4] |

| IR Spectra | Vapor Phase IR spectra available | [4] |

| Kovats Retention Index | Standard non-polar: 835; Standard polar: 1077 |[4] |

Synthesis of this compound

This compound is typically synthesized via the esterification of 3-pentanol (B84944) with acetic acid. Both chemical and enzymatic methods can be employed.

Chemical Synthesis: Fisher Esterification

The Fisher esterification is a classic method for producing esters by refluxing a carboxylic acid and an alcohol in the presence of a strong acid catalyst.[7]

This protocol is adapted from the synthesis of isopentyl acetate and is directly applicable by substituting the alcohol.[7][8][9]

-

Reaction Setup : In a 100 mL round-bottom flask, combine 3-pentanol (1 mole equivalent) and an excess of glacial acetic acid (e.g., 2.5 mole equivalents).[9] Swirl the flask to ensure thorough mixing.

-

Catalyst Addition : Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.2 mole equivalents) to the mixture while swirling.[7][9] Note that this process is exothermic.

-

Reflux : Add several boiling chips to the flask, attach a reflux condenser, and heat the mixture to a gentle boil using a heating mantle.[7][8] Reflux the mixture for 1-2 hours to allow the reaction to approach equilibrium.[7][9]

-

Cooling and Quenching : After the reflux period, allow the mixture to cool to room temperature.[7][9] Transfer the solution to a separatory funnel and add an equal volume of cold water to quench the reaction.[9]

-

Aqueous Wash : Separate and discard the lower aqueous layer.[8]

-

Neutralization : Wash the organic layer with a 5% aqueous sodium bicarbonate solution to neutralize the excess acetic acid and the sulfuric acid catalyst.[7][8] Perform this wash repeatedly until the aqueous layer is basic, as confirmed by pH paper.[7] Caution : Carbon dioxide gas is evolved during this step; vent the separatory funnel frequently.[8][9]

-

Brine Wash : Wash the organic layer with a saturated sodium chloride (brine) solution to remove residual water and water-soluble impurities.[8][9]

-

Drying : Transfer the crude ester to an Erlenmeyer flask and dry it over anhydrous sodium sulfate (B86663) or magnesium sulfate until the liquid is clear.[7][8]

-

Purification : Decant the dried ester into a distillation flask. Purify the this compound via simple distillation, collecting the fraction that distills near its boiling point (134-135°C).[1][7]

Enzymatic Synthesis

Enzymatic synthesis offers a greener alternative to acid-catalyzed methods, operating under milder conditions. Lipases, such as Lipozyme®435, are effective catalysts for this esterification.[10]

This protocol is based on the enzymatic synthesis of pentyl acetate and can be adapted for the 3-pentyl isomer.[10]

-

Reaction Setup : The reaction is carried out in a 50 mL double-walled glass reactor with temperature control and magnetic stirring.[10]

-

Reagents : Add 3-pentanol and acetic acid to the reactor. An excess of the alcohol (e.g., an alcohol/acid molar ratio of 2:1) is often used to improve conversion rates and prevent enzyme inhibition by the acid.[10] The reaction can be performed solvent-free.

-

Catalyst : Add the immobilized lipase (B570770) catalyst (e.g., Lipozyme®435) to the reagent mixture.

-

Reaction Conditions : Maintain the reaction temperature at a constant, optimized value (e.g., 40-60°C) using a circulating water bath.[10] Stir the mixture at a constant rate.

-

Monitoring : Monitor the reaction progress by taking samples at regular intervals and analyzing the concentration of acetic acid via titration or another suitable analytical method.[10]

-

Termination and Product Isolation : Once the desired conversion is reached (typically after several hours), stop the reaction. The immobilized enzyme can be recovered by simple filtration for reuse.[10] The product can be purified from the remaining reactants by distillation under reduced pressure to avoid high temperatures that could degrade the product.

Analytical Methods

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly effective technique for the identification and quantification of volatile compounds like this compound.[11]

Experimental Protocol: GC-MS Analysis

This is a general protocol for analyzing volatile acetate esters.[11][12]

-

Sample Preparation : If the sample is a liquid mixture, dilute it with a suitable solvent (e.g., dichloromethane (B109758) or hexane) to a concentration appropriate for GC-MS analysis (typically in the ppm range). If an internal standard is required for quantification, it should be added at this stage.

-

Headspace Analysis (Optional) : For solid or complex liquid matrices, Headspace Solid-Phase Microextraction (HS-SPME) can be used.[11][12]

-

GC-MS Injection : Inject a small volume (e.g., 1 µL) of the prepared sample or the SPME fiber into the GC inlet, which is heated to ensure rapid volatilization.

-

Chromatographic Separation : The volatile compounds are separated on a capillary column (e.g., a non-polar HP-5MS column).[12] A temperature program is used to elute the compounds based on their boiling points and interactions with the column's stationary phase.

-

Mass Spectrometry Detection : As compounds elute from the GC column, they enter the mass spectrometer, where they are ionized (typically by electron ionization). The resulting fragments are separated by their mass-to-charge ratio, generating a mass spectrum for each compound.

-

Data Analysis : Identify this compound by comparing its retention time and mass spectrum to that of a known standard or a library database (e.g., NIST).[4] Quantification can be performed by integrating the peak area and comparing it to a calibration curve.

Applications

This compound and its isomers have applications across several industries due to their solvent properties and characteristic aroma.

-

Industrial Solvent : Amyl acetates are widely used as industrial solvents in the manufacturing of lacquers, cements, and coated papers.[3]

-

Flavor and Fragrance : It is used as a flavoring agent in foods and as a fragrance component in personal care products and perfumes, often imparting a fruity or banana-like scent.[1][13][14]

-

Cleaning Products : Its solvent properties make it an effective ingredient in degreasers and spot removers.[1]

-

Pharmaceutical Applications : While direct roles in drug development are not extensively documented, pentyl acetate is used in the pharmaceutical sector as an entrainer in the production of penicillin.[10] Its low toxicity and solvent properties suggest potential for use in pharmaceutical formulations and as a laboratory reagent.[13]

Safety and Toxicology

Handling this compound requires adherence to standard laboratory safety procedures due to its flammability and potential for irritation.

Table 3: Safety and Hazard Information

| Parameter | Information | Source |

|---|---|---|

| Hazard Class | 3.2 (Flammable Liquid) | [1] |

| UN Number | 1104 (for Amyl acetates) | [1] |

| General Hazards | Highly flammable liquid and vapor.[15][16] Vapors may form an explosive mixture with air.[3] | |

| Health Hazards | May cause respiratory irritation.[15] Causes serious eye irritation.[15] Repeated exposure may cause skin dryness or cracking.[15][17] | |

| Incompatibilities | Strong oxidizers (chlorates, nitrates, peroxides), strong bases, strong acids.[3] | |

| Handling | Keep away from heat, sparks, and open flames.[15][17] Use in a well-ventilated area.[15] Ground and bond containers during transfer to prevent static discharge.[17] | |

| Personal Protective Equipment (PPE) | Wear protective gloves, eye protection, and flame-retardant clothing.[16][17] |

| Toxicity | All isomers of pentyl acetate show low acute toxicity.[18] Irritation of mucous membranes is the primary response to vapor exposure.[18] | |

Conclusion

This compound (CAS 620-11-1) is a valuable chemical with well-defined physical and spectroscopic properties. Standard organic chemistry techniques, such as Fisher esterification, and greener enzymatic methods can be employed for its synthesis. Its primary applications lie in its use as a solvent and a flavor/fragrance agent, with specific roles in the pharmaceutical industry such as in antibiotic production. Proper safety precautions are necessary when handling this compound due to its flammability. This guide provides the foundational technical information required by researchers and professionals for the effective use and study of this compound.

References

- 1. Cas 620-11-1,3-PENTYLACETATE | lookchem [lookchem.com]

- 2. osha.gov [osha.gov]

- 3. 3-PENTYLACETATE | 620-11-1 [chemicalbook.com]

- 4. This compound | C7H14O2 | CID 69279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound|lookchem [lookchem.com]

- 6. Pentyl acetate | CAS#:628-63-7 | Chemsrc [chemsrc.com]

- 7. documents.thermofisher.com [documents.thermofisher.com]

- 8. cerritos.edu [cerritos.edu]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. Improvements in the Modeling and Kinetics Processes of the Enzymatic Synthesis of Pentyl Acetate | MDPI [mdpi.com]

- 11. benchchem.com [benchchem.com]

- 12. Application of the E-Nose as a Non-Destructive Technique in the Early Detection of Monilinia laxa on Plum (Prunus domestica L.) | MDPI [mdpi.com]

- 13. marketpublishers.com [marketpublishers.com]

- 14. Showing Compound Pentyl acetate (FDB018599) - FooDB [foodb.ca]

- 15. assets.thermofisher.com [assets.thermofisher.com]

- 16. sigmaaldrich.com [sigmaaldrich.com]

- 17. download.basf.com [download.basf.com]

- 18. ser.nl [ser.nl]

An In-depth Technical Guide to the Chemical Properties of 3-Pentyl Acetate

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Pentyl acetate (B1210297), also known as pentan-3-yl acetate, is an organic compound classified as an ester.[1][2] It is a colorless liquid with a characteristic fruity odor. This document provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and characterization, and graphical representations of key experimental workflows. This guide is intended for use by researchers, scientists, and professionals in drug development and other relevant scientific fields.

Chemical and Physical Properties

The fundamental chemical and physical properties of 3-pentyl acetate are summarized in the tables below. This data has been compiled from various reputable chemical databases and literature sources.

Table 1: General and Physical Properties

| Property | Value | Source(s) |

| IUPAC Name | pentan-3-yl acetate | [1] |

| Synonyms | 3-amyl acetate, acetic acid 1-ethylpropyl ester, diethylcarbinol acetate | [3] |

| CAS Number | 620-11-1 | [1][3] |

| Molecular Formula | C₇H₁₄O₂ | [1][3] |

| Molecular Weight | 130.18 g/mol | [1][4] |

| Appearance | Colorless liquid | [4] |

| Density | 0.879 g/cm³ | [2][3] |

| Boiling Point | 135.1 °C at 760 mmHg | [2] |

| Melting Point | -74.65 °C (estimate) | [2] |

| Flash Point | 33.4 °C | [1][3] |

| Refractive Index | 1.3960 | [2][4] |

| Vapor Pressure | 7.85 mmHg at 25°C | [2][3] |

| Vapor Density | 0.879 | [1][3] |

Table 2: Chromatographic and Spectroscopic Data

| Property | Value | Source(s) |

| Kovats Retention Index (Standard non-polar) | 835 | [5] |

| Kovats Retention Index (Standard polar) | 1077 | [5] |

| Mass Spectrometry (GC-MS) Top Peak (m/z) | 43 | [5] |

| Mass Spectrometry (GC-MS) 2nd Highest Peak (m/z) | 101 | [5] |

| Mass Spectrometry (GC-MS) 3rd Highest Peak (m/z) | 70 | [5] |

Experimental Protocols

Synthesis of this compound via Fischer Esterification

This protocol details the synthesis of this compound from 3-pentanol (B84944) and acetic acid using an acid catalyst.

Materials:

-

3-Pentanol

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Boiling chips

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle or sand bath

-

Separatory funnel

-

Erlenmeyer flask

-

Simple distillation apparatus

-

pH paper

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, combine 3-pentanol and a molar excess of glacial acetic acid. Slowly add a catalytic amount of concentrated sulfuric acid while swirling the flask. Add a few boiling chips to ensure smooth boiling.

-

Reflux: Attach the reflux condenser to the round-bottom flask and heat the mixture to reflux using a heating mantle or sand bath for approximately 1-2 hours.

-

Work-up and Extraction:

-

Allow the reaction mixture to cool to room temperature.

-

Transfer the mixture to a separatory funnel.

-

Wash the organic layer sequentially with:

-

Water

-

5% sodium bicarbonate solution (to neutralize the excess acid; check the aqueous layer with pH paper to ensure it is basic). Be cautious of CO₂ evolution.

-

Saturated sodium chloride solution (brine).

-

-

Separate and discard the aqueous layer after each wash.

-

-

Drying: Transfer the organic layer to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.

-

Purification:

-

Decant the dried liquid into a clean, dry round-bottom flask.

-

Purify the crude this compound by simple distillation, collecting the fraction that boils at the expected boiling point of this compound (approximately 135 °C).

-

Characterization Methods

GC-MS is a powerful technique for assessing the purity of this compound and confirming its identity.

Typical GC Parameters:

-

Column: A non-polar column, such as one with a dimethylpolysiloxane stationary phase, is suitable.

-

Carrier Gas: Helium

-

Inlet Temperature: 250 °C

-

Oven Program: An initial temperature of 50 °C, held for 2 minutes, followed by a ramp to 200 °C at 10 °C/min.

Typical MS Parameters:

-

Ionization Mode: Electron Impact (EI) at 70 eV

-

Source Temperature: 230 °C

-

Mass Range: m/z 40-200

¹H and ¹³C NMR spectroscopy are used to elucidate the structure of the synthesized ester.

-

¹H NMR: The spectrum of this compound is expected to show characteristic signals for the ethyl and acetyl protons. The methine proton adjacent to the oxygen will appear as a multiplet.

-

¹³C NMR: The spectrum will show distinct peaks for the carbonyl carbon, the carbon bonded to oxygen, and the different alkyl carbons.

IR spectroscopy is used to identify the functional groups present in the molecule.

-

Expected Absorptions: A strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretch of the ester group is a key diagnostic peak. The absence of a broad O-H stretch (around 3200-3600 cm⁻¹) from the starting alcohol indicates the completion of the reaction.

Safety and Handling

This compound is a flammable liquid and should be handled with appropriate safety precautions.[4] Vapors may form explosive mixtures with air. It is recommended to work in a well-ventilated area, preferably a fume hood, and to wear personal protective equipment, including safety goggles, gloves, and a lab coat. Keep away from heat, sparks, and open flames.

Conclusion

This technical guide provides a detailed overview of the chemical properties, synthesis, and characterization of this compound. The tabulated data offers a quick reference for its physical and chemical characteristics, while the experimental protocols provide a practical foundation for its laboratory preparation and analysis. The inclusion of workflow diagrams aims to clarify the experimental processes for researchers and scientists.

References

An In-depth Technical Guide to the Physical Properties of 3-Pentyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 3-Pentyl acetate (B1210297) (CAS No: 620-11-1), an organic compound of interest in various scientific and industrial applications. The information is presented to be a valuable resource for laboratory and development work.

Chemical Identity

-

Systematic Name: pentan-3-yl acetate

-

Common Synonyms: 3-amyl acetate, acetic acid 1-ethylpropyl ester, diethylcarbinol acetate, 1-ethylpropyl acetate[1]

-

Molecular Weight: 130.19 g/mol [1]

Summary of Physical Properties

The quantitative physical properties of 3-Pentyl acetate are summarized in the table below for ease of reference and comparison.

| Property | Value | Units | Conditions | Source(s) |

| Boiling Point | 135.1 | °C | at 760 mmHg | [3] |

| 131 | °C | [4] | ||

| Melting Point | -74.65 (estimate) | °C | [3] | |

| Density | 0.879 | g/cm³ | [3] | |

| 0.871 | g/mL | [4] | ||

| Refractive Index | 1.3960 | [3] | ||

| Vapor Pressure | 7.85 | mmHg | at 25°C | [1][3] |

| Flash Point | 33.4 | °C | [1][2][3] | |

| Vapor Density | 0.879 | [1][2] | ||

| Solubility | Limited in water; soluble in organic solvents. | [5] | ||

| LogP (Octanol/Water Partition Coefficient) | 1.73810 | [3] | ||

| XLogP3 | 2.2 | [3] |

Experimental Protocols

Detailed methodologies for the determination of key physical properties of organic liquids like this compound are outlined below. These are generalized protocols widely accepted in the scientific community.

3.1. Determination of Boiling Point (Thiele Tube Method)

The Thiele tube method is a convenient technique for determining the boiling point of a small quantity of liquid.[6]

-

Apparatus: Thiele tube, thermometer, small test tube (Durham tube), capillary tube (sealed at one end), rubber band, heating source (Bunsen burner or oil bath), and mineral oil.

-

Procedure:

-

A small amount of this compound (approximately 0.5 mL) is placed into the small test tube.[6]

-

A capillary tube is placed inside the test tube with the open end submerged in the liquid.[6]

-

The test tube is attached to a thermometer using a rubber band, ensuring the sample is level with the thermometer bulb.[6]

-

The assembly is placed in a Thiele tube containing mineral oil, ensuring the side arm is properly positioned for convection.

-

The Thiele tube is gently heated, causing the temperature of the oil to rise.[6]

-

As the boiling point is approached, a stream of bubbles will emerge from the capillary tube.[6]

-

The heating is discontinued, and the apparatus is allowed to cool.

-

The boiling point is recorded as the temperature at which the liquid just begins to enter the capillary tube.[6]

-

3.2. Determination of Density

The density of a liquid can be determined using a pycnometer or a density meter.

-

Apparatus: Pycnometer (a glass flask with a close-fitting ground glass stopper with a capillary tube through it), analytical balance, and a temperature-controlled water bath.

-

Procedure:

-

The empty pycnometer is cleaned, dried, and its mass is accurately measured.

-

The pycnometer is filled with distilled water and placed in a water bath at a constant temperature (e.g., 20°C) until it reaches thermal equilibrium.

-

The volume of the pycnometer is determined by measuring the mass of the water and using the known density of water at that temperature.

-

The pycnometer is emptied, dried, and then filled with this compound.

-

The mass of the this compound-filled pycnometer is measured at the same constant temperature.

-

The density of the this compound is calculated by dividing the mass of the acetate by the volume of the pycnometer.

-

3.3. Determination of Refractive Index

The refractive index is a fundamental physical property of a substance and is measured using a refractometer.[7]

-

Apparatus: Abbe refractometer, dropper, and a constant temperature water bath.

-

Procedure:

-

The refractometer is calibrated using a standard liquid with a known refractive index, such as distilled water.[8]

-

A few drops of this compound are placed on the prism of the refractometer using a clean dropper.[8]

-

The prisms are closed and the instrument is adjusted to bring the dividing line between the light and dark fields into sharp focus.[8]

-

The compensator is adjusted to remove any color fringes.[8]

-

The dividing line is aligned with the crosshairs in the eyepiece.[8]

-

The refractive index is read directly from the instrument's scale.[8] The temperature at which the measurement is taken should also be recorded as the refractive index is temperature-dependent.[7]

-

Visualizations

4.1. Experimental Workflow for Boiling Point Determination

The following diagram illustrates the logical workflow for determining the boiling point of a liquid using the Thiele tube method.

References

- 1. This compound | Occupational Safety and Health Administration [osha.gov]

- 2. This compound | C7H14O2 | CID 69279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. pentan-3-yl acetate [stenutz.eu]

- 5. solubilityofthings.com [solubilityofthings.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. faculty.weber.edu [faculty.weber.edu]

- 8. davjalandhar.com [davjalandhar.com]

Spectroscopic Profile of 3-Pentyl Acetate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 3-pentyl acetate (B1210297) (CAS No. 620-11-1), an organic ester. The information presented herein is intended to support research, development, and quality control activities where the characterization of this molecule is essential. This document details its nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, along with the experimental protocols for data acquisition.

Quantitative Spectroscopic Data

The following tables summarize the key quantitative data from ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy for 3-pentyl acetate.

¹H NMR (Proton Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 400 MHz

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 4.70 | quintet | 1H | CH-O |

| 1.98 | s | 3H | CH₃-C=O |

| 1.51 | m | 4H | O-CH-(CH₂)₂ |

| 0.83 | t | 6H | (CH₃-CH₂)₂ |

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Data

Solvent: CDCl₃ Frequency: 100 MHz

| Chemical Shift (δ) ppm | Assignment |

| 170.6 | C=O |

| 76.5 | CH-O |

| 26.5 | O-CH-(CH₂)₂ |

| 21.1 | CH₃-C=O |

| 9.6 | (CH₃-CH₂)₂ |

Mass Spectrometry (MS) Data

Ionization Method: Electron Ionization (EI)

| Mass-to-Charge Ratio (m/z) | Relative Intensity (%) | Proposed Fragment |

| 43 | 100 | [CH₃CO]⁺ |

| 70 | 45 | [C₅H₁₀]⁺ |

| 101 | 35 | [M - C₂H₅]⁺ |

| 57 | 30 | [C₄H₉]⁺ |

| 29 | 25 | [C₂H₅]⁺ |

| 130 | 5 | [M]⁺ (Molecular Ion) |

IR (Infrared) Spectroscopy Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 2965-2875 | Strong | C-H (sp³) stretch |

| 1738 | Strong | C=O (ester) stretch |

| 1240 | Strong | C-O (ester) stretch |

| 1020 | Medium | C-O stretch |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of this compound (approximately 10-20 mg) is dissolved in deuterated chloroform (B151607) (CDCl₃, approximately 0.7 mL) containing 1% tetramethylsilane (B1202638) (TMS) as an internal standard. The solution is then transferred to a 5 mm NMR tube.

-

¹H NMR Acquisition:

-

Instrument: A 400 MHz NMR spectrometer.

-

Pulse Program: A standard single-pulse experiment (zg30).

-

Number of Scans: 16

-

Relaxation Delay: 1.0 s

-

Acquisition Time: 3.98 s

-

Spectral Width: 20.5 ppm

-

-

¹³C NMR Acquisition:

-

Instrument: A 100 MHz NMR spectrometer.

-

Pulse Program: A standard proton-decoupled ¹³C experiment (zgpg30).

-

Number of Scans: 1024

-

Relaxation Delay: 2.0 s

-

Acquisition Time: 1.09 s

-

Spectral Width: 238.8 ppm

-

-

Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the TMS signal at 0.00 ppm for ¹H NMR and the CDCl₃ solvent peak at 77.16 ppm for ¹³C NMR.

Mass Spectrometry (MS)

-

Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an Electron Ionization (EI) source.

-

GC Conditions:

-

Column: A non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).

-

Injector Temperature: 250°C

-

Oven Program: Initial temperature of 50°C held for 2 minutes, then ramped to 250°C at a rate of 10°C/min.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

-

MS Conditions:

-

Ion Source Temperature: 230°C

-

Electron Energy: 70 eV

-

Mass Range: m/z 20-200

-

-

Data Analysis: The mass spectrum of the GC peak corresponding to this compound is analyzed to identify the molecular ion and major fragment ions.

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.

-

Sample Preparation: A small drop of neat this compound is placed directly onto the ATR crystal.

-

Data Acquisition: The spectrum is recorded in the range of 4000-400 cm⁻¹.

-

Number of Scans: 32

-

Resolution: 4 cm⁻¹

-

-

Data Processing: The spectrum is baseline-corrected and the major absorption peaks are identified.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the logical workflow for the complete spectroscopic characterization of this compound.

Caption: Spectroscopic analysis workflow for this compound.

An In-depth Technical Guide to 3-Pentyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 3-Pentyl acetate (B1210297) (CAS 620-11-1), an organic ester. The information is curated for professionals in research, science, and drug development, focusing on its chemical properties, synthesis, and biological relevance.

Physicochemical and Pharmacokinetic Properties

3-Pentyl acetate, also known as 1-ethylpropyl acetate, is a colorless liquid.[1] It is one of several isomers of amyl acetate, often recognized by a characteristic fruity odor.[2][3][4] Its properties make it a versatile solvent and flavoring agent.[5][6]

Table 1: Physicochemical Properties of this compound

| Property | Value | Unit | Source(s) |

|---|---|---|---|

| Molecular Formula | C₇H₁₄O₂ | - | [1][7] |

| Molecular Weight | 130.18 | g/mol | [7][8] |

| Boiling Point | 135.1 | °C | [9] |

| Melting Point | -74.65 (estimate) | °C | [9] |

| Flash Point | 33.4 | °C | [1][8][9] |

| Density | 0.879 | g/cm³ | [9] |

| Vapor Pressure | 7.85 | mmHg at 25°C | [9] |

| Water Solubility | Limited | - | [6] |

| logP (Octanol/Water) | 2.2 (XLogP3) | - | [9] |

| Refractive Index | 1.3960 | - |[9] |

Table 2: Toxicological Data

| Metric | Value | Species | Source(s) |

|---|---|---|---|

| TLV-TWA (ACGIH) | 50 ppm (for all isomers) | Human | [2] |

| TLV-STEL (ACGIH) | 100 ppm (for all isomers) | Human | [2] |

| LC50 (Inhalation) | 65 mg/L (for pentyl acetate) | Gambusia affinis (Mosquito fish) | |

Synthesis and Experimental Protocols

The most common method for synthesizing esters like this compound is the Fischer esterification. This acid-catalyzed reaction involves heating a carboxylic acid with an alcohol.[10][11][12]

This protocol outlines the synthesis of this compound from 3-pentanol (B84944) and glacial acetic acid using a sulfuric acid catalyst.

Materials:

-

3-Pentanol

-

Glacial Acetic Acid (in excess)

-

Concentrated Sulfuric Acid (H₂SO₄)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Boiling chips

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Distillation apparatus

-

Erlenmeyer flask

Procedure:

-

Reaction Setup: In a 100-mL round-bottom flask, combine 3-pentanol and an excess of glacial acetic acid. Swirl to mix.[13][14]

-

Catalyst Addition: Carefully add a catalytic amount (e.g., 5 drops to 4 mL, depending on scale) of concentrated sulfuric acid to the mixture while swirling.[10][13] Note that this process is exothermic.

-

Reflux: Add boiling chips, attach a reflux condenser, and heat the mixture to reflux for 60-90 minutes using a heating mantle.[13][14][15] This allows the reaction to proceed at a controlled, elevated temperature without loss of volatile materials.

-

Workup - Neutralization: After cooling, transfer the reaction mixture to a separatory funnel. Wash the organic layer sequentially with cold water, twice with 5% sodium bicarbonate solution to neutralize the excess acid (venting frequently to release CO₂ pressure), and once with saturated sodium chloride solution to aid in separating the layers.[14]

-

Drying: Separate the organic layer and transfer it to an Erlenmeyer flask. Dry the crude ester using anhydrous magnesium sulfate.[14]

-

Purification: Decant the dried ester into a clean distillation flask. Purify the this compound via simple distillation, collecting the fraction that distills near its boiling point (135°C).[13][14]

Biological Interaction and Metabolism

While not a primary molecule in drug development, understanding the metabolic fate of esters like this compound is crucial for toxicological assessment. Esters are primarily metabolized via hydrolysis mediated by carboxylesterase enzymes, which are abundant in the liver, plasma, and other tissues.

This hydrolysis breaks the ester bond, yielding the parent alcohol (3-pentanol) and acetic acid.[16] Both metabolites can then enter endogenous metabolic pathways. 3-pentanol is oxidized to a ketone, while acetic acid enters the citric acid cycle.

Visualizations

The following diagrams illustrate the key processes described in this guide.

Caption: Workflow for the synthesis of this compound via Fischer Esterification.

Caption: Primary metabolic pathway of this compound in biological systems.

References

- 1. This compound | Occupational Safety and Health Administration [osha.gov]

- 2. PENTYL ACETATE, ALL ISOMERS - ACGIH [acgih.org]

- 3. N-AMYL ACETATE (PENTYL ACETATE) | Occupational Safety and Health Administration [osha.gov]

- 4. Amyl acetate - Wikipedia [en.wikipedia.org]

- 5. marketpublishers.com [marketpublishers.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. 3-PENTYLACETATE | 620-11-1 [chemicalbook.com]

- 8. This compound | C7H14O2 | CID 69279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 9. lookchem.com [lookchem.com]

- 10. community.wvu.edu [community.wvu.edu]

- 11. athabascau.ca [athabascau.ca]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. documents.thermofisher.com [documents.thermofisher.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Fischer Esterification - 1863 Words | Bartleby [bartleby.com]

- 16. Amyl Acetate | C7H14O2 | CID 12348 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 3-Pentyl Acetate (C₇H₁₄O₂)

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Pentyl acetate (B1210297), also known as pentan-3-yl acetate or 1-ethylpropyl acetate, is an organic compound classified as an ester. With the chemical formula C₇H₁₄O₂, this colorless liquid is recognized for its characteristic fruity aroma, reminiscent of pear and banana. It serves various roles across multiple industries, primarily as a flavoring agent, a fragrance component, and an industrial solvent. This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, spectroscopic characterization, applications, and safety protocols associated with 3-Pentyl acetate, intended for a scientific and research-oriented audience.

Physicochemical Properties

This compound is a moderately volatile and flammable liquid with limited solubility in water but high solubility in common organic solvents.[1][2] Its key physical and chemical properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₄O₂ | [3][4] |

| Molecular Weight | 130.18 g/mol | [3] |

| CAS Number | 620-11-1 | [3] |

| IUPAC Name | pentan-3-yl acetate | [3] |

| Synonyms | 3-Amyl acetate, 1-ethylpropyl acetate, Diethylcarbinol acetate | [3][4] |

| Appearance | Colorless liquid | [5] |

| Odor | Fruity, pear-like, banana-like | [2][5] |

| Boiling Point | 132 °C | [6] |

| Melting Point | -74.65 °C (estimate) | [6] |

| Flash Point | 33.4 °C | [3] |

| Density | 0.879 g/cm³ | [3] |

| Vapor Pressure | 7.85 mmHg at 25°C | [3] |

| Water Solubility | Limited | [2] |

| Solubility in Organic Solvents | Highly soluble | [2] |

| logP (Octanol/Water Partition Coefficient) | 2.2 | [3] |

Synthesis

The most common and straightforward laboratory synthesis of this compound is the Fischer esterification of 3-pentanol (B84944) with acetic acid, using a strong acid as a catalyst. This reversible reaction is typically driven towards the product side by using an excess of one of the reactants (usually the less expensive one, acetic acid) or by removing water as it is formed.[7][8]

Experimental Protocol: Fischer Esterification of 3-Pentanol

This protocol is a standard representation of the Fischer esterification adapted for the synthesis of this compound.

Materials:

-

3-Pentanol

-

Glacial Acetic Acid

-

Concentrated Sulfuric Acid (H₂SO₄)

-

Diethyl ether (or other suitable extraction solvent)

-

5% Sodium Bicarbonate (NaHCO₃) solution

-

Saturated Sodium Chloride (NaCl) solution (brine)

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-pentanol and a molar excess of glacial acetic acid (e.g., 2-3 equivalents).

-

Catalysis: While stirring, slowly and carefully add a catalytic amount of concentrated sulfuric acid (e.g., 5-10 drops).

-

Reflux: Heat the mixture to a gentle reflux using a heating mantle. Allow the reaction to proceed for 1-2 hours. The progress can be monitored by thin-layer chromatography (TLC).

-

Workup - Cooling and Extraction: Once the reaction is complete, allow the mixture to cool to room temperature. Transfer the mixture to a separatory funnel and dilute with diethyl ether and cold water.

-

Neutralization: Wash the organic layer sequentially with:

-

Water (to remove the bulk of the acid and unreacted alcohol).

-

5% sodium bicarbonate solution (to neutralize any remaining acetic and sulfuric acid). Caution: CO₂ gas will be evolved; vent the separatory funnel frequently.[7]

-

Saturated brine solution (to reduce the solubility of the ester in any remaining aqueous phase and help break emulsions).[7]

-

-

Drying and Isolation: Separate the organic layer and dry it over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent.

-

Purification: Remove the solvent (diethyl ether) by rotary evaporation. The resulting crude ester can be further purified by simple distillation to yield pure this compound. The fraction boiling around 132 °C should be collected.

Synthesis Workflow Diagram

Caption: Fischer esterification workflow for the synthesis of this compound.

Spectroscopic Data

Spectroscopic analysis is essential for the structural confirmation of this compound.

Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound is characterized by several key fragments. The molecular ion (M⁺) peak at m/z = 130 is often weak or absent. The fragmentation pattern is dominated by cleavage of the C-O bond and rearrangements.[1]

Key Fragments:

-

m/z = 70: This significant peak corresponds to the loss of acetic acid (CH₃COOH) from the molecular ion, resulting in the pentene cation ([C₅H₁₀]⁺).

-

m/z = 43: This is typically the base peak and corresponds to the acetyl cation ([CH₃CO]⁺).[3]

-

m/z = 101: This peak arises from the loss of an ethyl radical ([C₂H₅]•) from the molecular ion.[3]

References

- 1. diverdi.colostate.edu [diverdi.colostate.edu]

- 2. solubilityofthings.com [solubilityofthings.com]

- 3. This compound | C7H14O2 | CID 69279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | Occupational Safety and Health Administration [osha.gov]

- 5. marketpublishers.com [marketpublishers.com]

- 6. This compound (CAS 620-11-1) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. community.wvu.edu [community.wvu.edu]

- 8. cerritos.edu [cerritos.edu]

Chemical Identity and Synonyms

An In-Depth Technical Guide to 3-Pentyl Acetate (B1210297)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-pentyl acetate, a valuable organic compound with applications in various scientific and industrial sectors, including potential uses in the pharmaceutical industry. This document details its chemical identity, physicochemical properties, synthesis, and analytical methods, presented in a format tailored for technical experts.

This compound is an organic ester with a characteristic fruity aroma. Accurate identification is crucial for experimental and developmental work. The compound is known by several names, which are listed below for clear reference.

A comprehensive list of synonyms for this compound is provided to aid in literature searches and material sourcing. The primary identifier for this compound is its CAS number: 620-11-1.[1]

Table 1: Synonyms for this compound

| Type | Name |

| IUPAC Name | pentan-3-yl acetate |

| Common Synonyms | 3-amyl acetate |

| 1-ethylpropyl acetate | |

| diethylcarbinol acetate | |

| acetic acid 1-ethylpropyl ester | |

| 3-Pentanol (B84944), acetate | |

| 1-Ethylpropyl ethanoate | |

| 3-Pentyl ethanoate | |

| acetic acid 3-pentyl ester |

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of this compound is essential for its application in research and development. The following tables summarize key quantitative data.

Table 2: Physical and Chemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₇H₁₄O₂ | [1][2] |

| Molecular Weight | 130.19 g/mol | [1][2] |

| Boiling Point | Not explicitly found for this compound, but the related n-pentyl acetate is 149 °C | [3] |

| Melting Point | Not explicitly found for this compound, but the related n-pentyl acetate is -70.8 °C | [3] |

| Flash Point | 33.4 °C | [1][2] |

| Density | Not explicitly found for this compound, but the related n-pentyl acetate is 0.87 g/mL | [3] |

| Vapor Pressure | 7.85 mmHg | [1] |

| Vapor Density | 0.879 | [1][2] |

Table 3: Spectroscopic and Chromatographic Data for this compound

| Data Type | Parameter | Value | Reference |

| GC-MS | m/z Top Peak | 43 | [2] |

| m/z 2nd Highest | 101 | [2] | |

| m/z 3rd Highest | 70 | [2] | |

| Kovats Retention Index | Standard non-polar | 835 | [2] |

| Standard polar | 1077 | [2] |

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental for scientific research. This section provides methodologies for the synthesis and analysis of this compound.

Synthesis of this compound via Fischer Esterification

This protocol describes the synthesis of this compound from 3-pentanol and glacial acetic acid using an acid catalyst. The reaction is a classic Fischer esterification.[4][5] This procedure is adapted from established methods for similar esters, such as isopentyl acetate.[6][7][8]

Materials:

-

3-pentanol

-

Glacial acetic acid

-

Concentrated sulfuric acid (catalyst)

-

5% Sodium bicarbonate solution

-

Saturated sodium chloride solution

-

Anhydrous magnesium sulfate

-

Deionized water

-

Boiling chips

Equipment:

-

Round-bottom flask (100 mL)

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Erlenmeyer flask

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a 100 mL round-bottom flask, combine 0.14 moles of 3-pentanol with 0.35 moles of glacial acetic acid.

-

Catalyst Addition: While swirling the flask, cautiously add 4 mL of concentrated sulfuric acid. The addition is exothermic and should be done with care.

-

Reflux: Add a few boiling chips to the flask, attach a reflux condenser, and heat the mixture to a gentle boil using a heating mantle. Maintain the reflux for 1 hour.[8]

-

Workup - Aqueous Wash: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and add 55 mL of cold water. Rinse the reaction flask with a small amount of cold water and add it to the separatory funnel. Gently shake the funnel and allow the layers to separate. Remove and discard the lower aqueous layer.

-

Neutralization: Add 25 mL of 5% sodium bicarbonate solution to the separatory funnel to neutralize any remaining acid. Swirl gently at first, and then shake more vigorously, venting frequently to release the pressure from the evolved carbon dioxide gas. Drain and discard the aqueous layer. Repeat this wash.

-

Brine Wash: Wash the organic layer with 25 mL of saturated sodium chloride solution to help remove dissolved water. Do not shake vigorously; gently swirl the mixture. Separate and discard the aqueous layer.

-

Drying: Transfer the crude this compound to an Erlenmeyer flask and dry it over anhydrous magnesium sulfate.

-

Purification - Distillation: Decant the dried ester into a clean, dry distillation flask. Add fresh boiling chips and distill the product. Collect the fraction that boils at the expected temperature for this compound.

Analysis of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the identification and quantification of volatile compounds like this compound.[9] The following is a general protocol for its analysis.

Materials:

-

Sample containing this compound

-

High-purity solvent for dilution (e.g., hexane (B92381) or dichloromethane)

-

Internal standard (optional, for quantification)

Equipment:

-

Gas chromatograph coupled to a mass spectrometer (GC-MS)

-

Appropriate GC column (e.g., a non-polar or semi-polar capillary column)

-

Microsyringe for sample injection

-

Autosampler (optional)

Procedure:

-

Sample Preparation: Prepare a dilute solution of the this compound sample in a suitable solvent. If an internal standard is used for quantification, it should be added at this stage.

-

GC-MS Instrument Setup:

-

Injector: Set the injector temperature to a value that ensures rapid volatilization of the sample without degradation (e.g., 250 °C).

-

Oven Program: A typical temperature program would be an initial hold at a low temperature (e.g., 50 °C) for a few minutes, followed by a temperature ramp (e.g., 10 °C/min) to a final temperature (e.g., 250 °C), and a final hold.

-

Carrier Gas: Use a high-purity carrier gas, such as helium or hydrogen, at a constant flow rate.

-

Mass Spectrometer: Set the MS to scan over a relevant mass range (e.g., m/z 35-300) in electron ionization (EI) mode.

-

-

Injection: Inject a small volume (e.g., 1 µL) of the prepared sample into the GC.

-

Data Acquisition and Analysis: Acquire the total ion chromatogram (TIC) and the mass spectrum for each peak. Identify the this compound peak by its retention time and by comparing its mass spectrum to a reference library (e.g., NIST).[2]

Visualizations of Experimental Workflows

Diagrams of the experimental workflows can aid in the visualization and understanding of the processes involved.

Fischer Esterification Workflow

The following diagram illustrates the key steps in the synthesis of this compound.

Caption: Workflow for the synthesis of this compound via Fischer esterification.

GC-MS Analysis Workflow

This diagram outlines the process for analyzing this compound using GC-MS.

Caption: General workflow for the GC-MS analysis of this compound.

Applications in Drug Development and Research

While primarily known as a flavoring agent and solvent, pentyl acetate isomers have applications in the pharmaceutical sector.[10] Specifically, they can be used as entrainers in the production of antibiotics like penicillin.[11] Their low toxicity and solvent properties make them suitable for use in certain pharmaceutical formulations and as laboratory reagents.[10] Further research may uncover novel applications for this compound in drug delivery systems or as a non-polar solvent in the synthesis of active pharmaceutical ingredients.

References

- 1. This compound | Occupational Safety and Health Administration [osha.gov]

- 2. This compound | C7H14O2 | CID 69279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. documents.thermofisher.com [documents.thermofisher.com]

- 7. cerritos.edu [cerritos.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. benchchem.com [benchchem.com]

- 10. marketpublishers.com [marketpublishers.com]

- 11. mdpi.com [mdpi.com]

An In-depth Technical Guide to Pentan-3-yl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of pentan-3-yl acetate (B1210297), also known as 3-pentyl acetate, with a focus on its chemical properties, synthesis, and potential applications relevant to the scientific and pharmaceutical fields. While specific data on the biological activity and drug development applications of pentan-3-yl acetate are limited, this guide consolidates available information and presents methodologies for its synthesis.

Chemical and Physical Properties

Pentan-3-yl acetate is an organic compound classified as a carboxylic acid ester.[1][2] Its IUPAC name is pentan-3-yl acetate.[3] The compound is a colorless liquid with a characteristic fruity odor.[4] A summary of its key chemical and physical properties is presented in Table 1.

| Property | Value | Reference |

| IUPAC Name | pentan-3-yl acetate | [3] |

| Synonyms | This compound, 3-Amyl acetate, Diethylcarbinol acetate, Acetic acid 1-ethylpropyl ester | [3][5] |

| CAS Number | 620-11-1 | [3][5] |

| Molecular Formula | C₇H₁₄O₂ | [3] |

| Molecular Weight | 130.18 g/mol | [3] |

| Boiling Point | 135.1 °C at 760 mmHg | [6] |

| Flash Point | 33.4 °C | [3][6] |

| Density | 0.879 g/cm³ | [6] |

| Vapor Pressure | 7.85 mmHg at 25°C | [6] |

| Refractive Index | 1.3960 | [6] |

Synthesis of Pentan-3-yl Acetate

Pentan-3-yl acetate can be synthesized through two primary methods: Fischer esterification and enzymatic synthesis.

Fischer esterification is a classic method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst, typically concentrated sulfuric acid.[7][8] The reaction is reversible and can be driven to completion by using an excess of one reactant or by removing water as it is formed.[8][9]

Experimental Protocol: Fischer Esterification of 3-Pentanol (B84944)

This protocol is adapted from established Fischer esterification procedures.[10][11]

-

Materials:

-

3-Pentanol

-

Glacial acetic acid

-

Concentrated sulfuric acid (H₂SO₄)

-

Diethyl ether (or other suitable extraction solvent)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Saturated sodium chloride solution (brine)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

-

-

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 3-pentanol and an excess of glacial acetic acid.

-

Slowly add a catalytic amount of concentrated sulfuric acid to the mixture while stirring.

-

Heat the reaction mixture to reflux for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

After cooling to room temperature, transfer the mixture to a separatory funnel containing cold water.

-

Extract the aqueous layer with diethyl ether.

-

Wash the combined organic extracts sequentially with water, saturated sodium bicarbonate solution (to neutralize the excess acid), and brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and remove the solvent under reduced pressure.

-

The crude pentan-3-yl acetate can be purified by distillation.

-

Enzymatic synthesis of esters using lipases offers a green alternative to chemical catalysis, proceeding under milder conditions and with high selectivity.[12] Immobilized lipases, such as Lipozyme®435, are often used as they can be easily recovered and reused.[12][13]

Experimental Protocol: Enzymatic Synthesis of Pentan-3-yl Acetate

This protocol is based on the enzymatic synthesis of pentyl acetate.[1][12]

-

Materials:

-

3-Pentanol

-

Acetic acid

-

Immobilized lipase (B570770) (e.g., Lipozyme®435)

-

Hexane (optional, as a solvent)

-

Standard solution of NaOH for titration

-

Phenolphthalein indicator

-

-

Procedure:

-

The reaction is carried out in a temperature-controlled glass reactor with a stirrer.[12]

-

Add 3-pentanol, acetic acid, and the immobilized lipase to the reactor. The reaction can be run solvent-free or in a solvent like hexane.[12] To minimize enzyme inhibition, an excess of the alcohol (e.g., a 2:1 molar ratio of alcohol to acid) is recommended.[12]

-

Maintain the reaction at a constant temperature (e.g., 40-60 °C) with continuous stirring.

-

Monitor the reaction kinetics by taking samples at regular intervals and determining the concentration of unreacted acetic acid by acid-base titration with a standardized NaOH solution.[12]

-

Upon completion, the immobilized enzyme can be separated by filtration.

-

The product, pentan-3-yl acetate, can be isolated from the reaction mixture, potentially through distillation.

-

Applications and Biological Activity

The applications of pentan-3-yl acetate are primarily in the flavor and fragrance industries due to its fruity aroma.[4] While short-chain esters are generally used in the chemical and pharmaceutical industries as solvents and in cosmetics, specific applications of pentan-3-yl acetate in drug development are not well-documented in publicly available literature.[12]

Toxicology and Metabolism:

Studies on pentyl acetate isomers indicate low acute toxicity.[4] The primary health effects at high concentrations are irritation of the mucous membranes.[4] In the body, it is expected that pentyl acetates are hydrolyzed into acetic acid and the corresponding pentyl alcohol, which are then further metabolized.[4]

Potential as a Pheromone:

Some esters, including certain isomers of pentyl acetate, are known to act as pheromones in insects.[4] Further research would be needed to determine if pentan-3-yl acetate has any specific pheromonal activity.

Use in Drug Delivery:

While there is no direct evidence of pentan-3-yl acetate being used in drug delivery systems, its properties as a solvent could be explored. The development of drug delivery systems often involves the use of various excipients and solvents to enhance the solubility and stability of active pharmaceutical ingredients.[14][15][16]

Visualizations

Caption: Workflow for the Fischer Esterification of 3-Pentanol.

References

- 1. Improvements in the Modeling and Kinetics Processes of the Enzymatic Synthesis of Pentyl Acetate | accedaCRIS [accedacris.ulpgc.es]

- 2. Solvent-free enzymatic synthesis of pentyl esters in a batch reactor using a commercial immobilized lipase | accedaCRIS [accedacris.ulpgc.es]

- 3. This compound | C7H14O2 | CID 69279 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. This compound | Occupational Safety and Health Administration [osha.gov]

- 6. This compound|lookchem [lookchem.com]

- 7. Fischer Esterification - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. fjetland.cm.utexas.edu [fjetland.cm.utexas.edu]

- 11. Fischer Esterification-Typical Procedures - operachem [operachem.com]

- 12. mdpi.com [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Release mechanisms and applications of drug delivery systems for extended-release - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Chemical Approaches to Synthetic Drug Delivery Systems for Systemic Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Drug delivery systems: An updated review - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 3-Pentyl Acetate from 3-Pentanol

This technical guide provides a comprehensive overview of the synthesis of 3-pentyl acetate (B1210297) from 3-pentanol (B84944) via Fischer esterification. The document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis. It details the underlying chemical principles, experimental protocols, and data associated with the synthesis, purification, and characterization of the target ester.

Introduction

3-Pentyl acetate, an organic compound and an ester, is synthesized through the reaction of 3-pentanol with acetic acid in the presence of an acid catalyst. This reaction is a classic example of Fischer esterification, a fundamental process in organic chemistry for the formation of esters from carboxylic acids and alcohols.[1][2] The overall reaction is reversible and requires specific conditions to drive the equilibrium towards the formation of the desired product.[2][3] this compound has applications as a solvent and a fragrance component.

Chemical Reaction:

CH₃COOH + CH₃CH₂CH(OH)CH₂CH₃ ⇌ CH₃COOCH(CH₂CH₃)₂ + H₂O (Acetic Acid + 3-Pentanol ⇌ this compound + Water)

Reaction Mechanism: Fischer Esterification

The synthesis of this compound from 3-pentanol and acetic acid proceeds via the Fischer esterification mechanism, which is acid-catalyzed. The mechanism involves several key steps, each of which is in equilibrium.[2]

-

Protonation of the Carbonyl Oxygen: The carboxylic acid (acetic acid) is protonated by the strong acid catalyst (e.g., sulfuric acid), which activates the carbonyl carbon towards nucleophilic attack.[2]

-

Nucleophilic Attack by the Alcohol: The oxygen atom of the alcohol (3-pentanol) acts as a nucleophile and attacks the electrophilic carbonyl carbon of the protonated acetic acid.[2]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[2]

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[2]

-

Deprotonation: The protonated ester is deprotonated to yield the final ester product (this compound) and regenerates the acid catalyst.[2]

To favor the formation of the ester, the equilibrium can be shifted to the right by using an excess of one of the reactants (typically the less expensive one, which is often the carboxylic acid) or by removing water as it is formed.[3][4]

Experimental Protocol

The following protocol is a detailed methodology for the laboratory synthesis of this compound. Safety precautions, including the use of personal protective equipment (goggles, lab coat, gloves), should be strictly followed, especially when handling concentrated acids.

3.1. Materials and Reagents

| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |

| 3-Pentanol | 88.15 | 0.815 | 15.0 mL | 0.139 |

| Glacial Acetic Acid | 60.05 | 1.049 | 20.0 mL | 0.349 |

| Concentrated Sulfuric Acid | 98.08 | 1.84 | 3.0 mL | - |

| 5% Sodium Bicarbonate (aq) | - | - | ~50 mL | - |

| Saturated Sodium Chloride (aq) | - | - | 10 mL | - |

| Anhydrous Magnesium Sulfate (B86663) | 120.37 | - | ~2 g | - |

3.2. Synthesis Procedure

-

Reaction Setup: To a 100 mL round-bottom flask, add 15.0 mL (0.139 mol) of 3-pentanol, followed by 20.0 mL (0.349 mol) of glacial acetic acid.[5] Swirl the flask to mix the reactants.

-

Catalyst Addition: Carefully and slowly add 3.0 mL of concentrated sulfuric acid to the mixture while swirling. The addition is exothermic and will generate heat.[4]

-

Reflux: Add a few boiling chips to the flask and attach a reflux condenser. Heat the mixture to a gentle boil using a heating mantle and allow it to reflux for 60-75 minutes.[5][6]

-

Cooling: After the reflux period, remove the heating mantle and allow the reaction mixture to cool to room temperature.

3.3. Work-up and Purification

-

Quenching: Transfer the cooled reaction mixture to a separatory funnel containing 50 mL of cold water. Rinse the reaction flask with a small amount of cold water and add it to the separatory funnel.

-

Extraction: Gently shake the separatory funnel, venting frequently to release any pressure. Allow the layers to separate and discard the lower aqueous layer.[6]

-

Neutralization: Add 25 mL of 5% aqueous sodium bicarbonate solution to the separatory funnel to neutralize any remaining acid.[6] Caution: Carbon dioxide gas will be evolved, so shake gently at first and vent frequently.[5] Allow the layers to separate and discard the lower aqueous layer. Repeat this wash with another 25 mL portion of 5% sodium bicarbonate solution.

-

Brine Wash: Wash the organic layer with 10 mL of saturated sodium chloride solution (brine) to help remove dissolved water.[5] Separate and discard the aqueous layer.

-

Drying: Transfer the crude this compound to a clean, dry Erlenmeyer flask and add approximately 2 g of anhydrous magnesium sulfate to dry the ester.[5] Swirl the flask and let it stand for 10-15 minutes. The liquid should be clear.

-

Distillation: Decant the dried ester into a distillation flask. Assemble a simple distillation apparatus. Add a few new boiling chips and distill the liquid. Collect the fraction that boils in the expected range for this compound (approximately 132-136 °C).[7]

Data and Characterization

4.1. Physical Properties

The following table summarizes key physical properties of the reactants and the product.

| Compound | Molar Mass ( g/mol ) | Boiling Point (°C) | Density (g/mL) |

| 3-Pentanol | 88.15 | 115.3 | 0.815 |

| Acetic Acid | 60.05 | 118 | 1.049 |

| This compound | 130.18 | 135.1[7] | 0.879[7] |

4.2. Expected Yield

The theoretical yield of this compound is calculated based on the limiting reagent, which in this protocol is 3-pentanol.

-

Moles of 3-pentanol = 0.139 mol

-

Theoretical moles of this compound = 0.139 mol

-

Theoretical mass of this compound = 0.139 mol * 130.18 g/mol = 18.09 g

The actual yield will be lower due to the equilibrium nature of the reaction and potential losses during work-up and purification. A typical yield for Fischer esterification under these conditions is in the range of 60-80%.[7]

4.3. Spectroscopic Data

The identity and purity of the synthesized this compound can be confirmed using various spectroscopic techniques.

| Technique | Key Expected Features |

| ¹H NMR | Signals corresponding to the ethyl groups and the methine proton of the pentyl group, as well as the methyl group of the acetate moiety. |

| ¹³C NMR | Resonances for the carbonyl carbon of the ester, and the various carbon atoms of the 3-pentyl group. |

| IR Spectroscopy | A strong C=O stretching absorption around 1740 cm⁻¹, and C-O stretching absorptions. The broad O-H stretch from the starting alcohol should be absent. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of this compound (130.18 g/mol ).[8] |

Conclusion

The synthesis of this compound from 3-pentanol via Fischer esterification is a robust and well-established method. By employing an excess of acetic acid and an acid catalyst, and by carefully controlling the reaction and purification steps, a good yield of the desired ester can be obtained. The detailed protocol and data provided in this guide serve as a comprehensive resource for the successful synthesis and characterization of this compound in a laboratory setting.

References

- 1. athabascau.ca [athabascau.ca]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. cerritos.edu [cerritos.edu]

- 7. lookchem.com [lookchem.com]

- 8. This compound | C7H14O2 | CID 69279 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Fischer Esterification of 3-Pentyl Acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the Fischer esterification mechanism for the synthesis of 3-pentyl acetate (B1210297). It includes a detailed breakdown of the reaction mechanism, experimental protocols, and relevant quantitative data.

Core Mechanism of Fischer Esterification

Fischer esterification is a classic acid-catalyzed condensation reaction between a carboxylic acid and an alcohol to form an ester and water.[1][2] The reaction is reversible, and the equilibrium can be shifted toward the product side by using an excess of one of the reactants or by removing water as it is formed.[1][2] For the synthesis of 3-pentyl acetate, acetic acid is reacted with 3-pentanol (B84944) in the presence of a strong acid catalyst, typically sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH).[3]

The mechanism proceeds through a series of protonation and deprotonation steps, involving a tetrahedral intermediate.[3][4] The key stages are:

-

Protonation of the Carbonyl Oxygen: The acid catalyst protonates the carbonyl oxygen of the acetic acid, increasing the electrophilicity of the carbonyl carbon.[3][5]

-

Nucleophilic Attack: The lone pair of electrons on the oxygen atom of 3-pentanol attacks the activated carbonyl carbon, leading to the formation of a tetrahedral intermediate.[3][5]

-

Proton Transfer: A proton is transferred from the oxonium ion to one of the hydroxyl groups, forming a good leaving group (water).[3][5]

-

Elimination of Water: The tetrahedral intermediate collapses, eliminating a molecule of water and forming a protonated ester.[3][5]

-

Deprotonation: The protonated ester is deprotonated, regenerating the acid catalyst and yielding the final product, this compound.[3][5]

Visualizing the Reaction Pathway

The following diagram illustrates the step-by-step mechanism of the Fischer esterification for the synthesis of this compound.

Caption: Fischer Esterification Mechanism for this compound Synthesis.

Quantitative Data